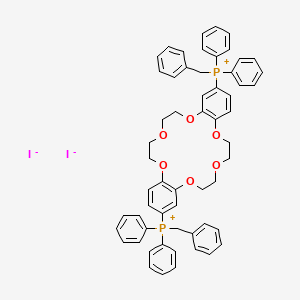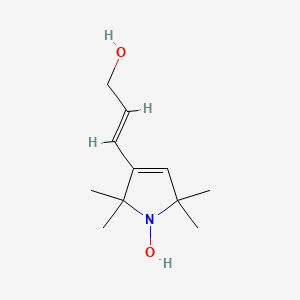
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- typically involves the reaction of piperazine derivatives with phenoxymethyl phenylpropyl intermediates. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-phenyl-
- Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)-
Uniqueness
Piperazine, 1-methyl-4-(3-(p-(phenoxymethyl)phenyl)propyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings, tertiary amines, and ether functionalities sets it apart from other similar compounds .
Properties
CAS No. |
102453-46-3 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1-methyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C21H28N2O/c1-22-14-16-23(17-15-22)13-5-6-19-9-11-20(12-10-19)18-24-21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-18H2,1H3 |
InChI Key |
YLDGHTMHNDCRGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)









![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)acetonitrile](/img/structure/B12768769.png)

